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Compound of Interest

Compound Name: Galanin (1-13)-Spantide I

Cat. No.: B15616156 Get Quote

An In-depth Technical Guide to Galanin (1-13)-
Spantide I
For Researchers, Scientists, and Drug Development Professionals

Introduction
Galanin (1-13)-Spantide I, also known as C7, is a chimeric peptide that has been instrumental

in the study of the galaninergic system.[1] It is a synthetic construct composed of the N-terminal

13 amino acids of galanin linked to Spantide I, a known tachykinin receptor antagonist. This

guide provides a comprehensive overview of the peptide's sequence, its interaction with

galanin receptors, the associated signaling pathways, and detailed experimental protocols for

its characterization.

Peptide Sequence and Physicochemical Properties
Galanin (1-13)-Spantide I is a 24-amino acid peptide.

Sequence: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Arg-Pro-Lys-Pro-Gln-Gln-

Trp-Phe-Trp-Leu-Leu-NH2
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Property Value

Molecular Formula C138H199N35O30

Molecular Weight 2828.34 g/mol

Structure Chimeric Peptide: Galanin (1-13) + Spantide I

Interaction with Galanin Receptors
Galanin (1-13)-Spantide I is recognized as a high-affinity ligand for galanin receptors.

However, a critical aspect of its pharmacology is the discrepancy between its in vivo and in vitro

activities. In numerous in vivo studies, it functions as a galanin receptor antagonist.[2]

Conversely, when tested in vitro on cloned galanin receptor subtypes expressed in cell lines, it,

along with other chimeric galanin peptides, often exhibits agonist or partial agonist activity.[2]

Quantitative Data for Receptor Binding
Precise binding affinities of Galanin (1-13)-Spantide I for the individual galanin receptor

subtypes (GalR1, GalR2, and GalR3) are not extensively reported in publicly available

literature. Most studies have characterized its binding in tissues expressing a mixture of these

receptors.

Receptor
Preparation

Ligand Affinity (IC50/Kd) Reference

Rat Hypothalamic

Membranes

125I-[Tyr26]-porcine

Galanin 1-29
0.2 nM (IC50) (Crawley et al., 1993)

Spinal Cord

Membranes
125I-Galanin 1.16 nM (Kd) [3][4]

Signaling Pathways
Galanin receptors are G-protein coupled receptors (GPCRs) that modulate distinct downstream

signaling cascades. The antagonistic action of Galanin (1-13)-Spantide I in vivo would be

expected to block these pathways.
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GalR1 and GalR3: These receptors primarily couple to inhibitory G-proteins of the Gi/o

family. Activation of GalR1 and GalR3 leads to the inhibition of adenylyl cyclase, resulting in

decreased intracellular cyclic AMP (cAMP) levels.

GalR2: This receptor predominantly couples to Gq/11 G-proteins. Its activation stimulates

phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3)

and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium

concentrations and activation of protein kinase C (PKC).

Below are diagrams illustrating the signaling pathways of the galanin receptors.
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Galanin Receptor 2 Signaling Pathway.

Experimental Protocols
Detailed methodologies for key experiments involving Galanin (1-13)-Spantide I are provided

below.

Competitive Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of Galanin (1-13)-
Spantide I to galanin receptors.

1. Membrane Preparation
- Homogenize tissue or cells expressing galanin receptors.

- Centrifuge to isolate cell membranes.

2. Incubation
- Incubate membranes with a fixed concentration of radiolabeled galanin (e.g., ¹²⁵I-galanin).

- Add increasing concentrations of unlabeled Galanin (1-13)-Spantide I.

3. Separation
- Separate bound from free radioligand by rapid filtration through glass fiber filters.

4. Counting
- Measure radioactivity retained on the filters using a gamma counter.

5. Data Analysis
- Plot the percentage of specific binding against the log concentration of the competitor.
- Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.

Click to download full resolution via product page

Workflow for a Competitive Radioligand Binding Assay.

Detailed Steps:
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Membrane Preparation: Tissues (e.g., rat hypothalamus) or cells expressing galanin

receptors are homogenized in a cold buffer and centrifuged to pellet the membranes. The

membrane pellet is then resuspended in an appropriate assay buffer.

Incubation: In assay tubes, the membrane preparation is incubated with a fixed

concentration of a radiolabeled galanin ligand (e.g., ¹²⁵I-galanin) and varying concentrations

of unlabeled Galanin (1-13)-Spantide I. Non-specific binding is determined in the presence

of a high concentration of unlabeled galanin.

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through

glass fiber filters, which trap the membranes with the bound radioligand. The filters are

washed with cold buffer to remove unbound radioligand.

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis: The concentration of Galanin (1-13)-Spantide I that inhibits 50% of the

specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Blockade of Galanin-Induced Feeding
This protocol outlines the methodology used to assess the antagonist effect of Galanin (1-13)-
Spantide I on feeding behavior.

Procedure:

Animal Preparation: Adult male rats are surgically implanted with a cannula in the lateral

ventricle or directly into a specific brain region like the paraventricular nucleus of the

hypothalamus.

Acclimatization: Animals are allowed to recover from surgery and are habituated to the

experimental conditions.

Drug Administration: Satiated rats are microinjected with either vehicle, galanin alone,

Galanin (1-13)-Spantide I alone, or a combination of Galanin (1-13)-Spantide I followed by

galanin.
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Behavioral Observation: Immediately after injection, pre-weighed food is presented to the

rats, and food intake is measured at specific time points (e.g., 1, 2, and 4 hours post-

injection).

Data Analysis: The amount of food consumed is calculated and statistically analyzed to

determine if Galanin (1-13)-Spantide I significantly blocks the increase in food intake

induced by galanin.

Conclusion
Galanin (1-13)-Spantide I is a valuable pharmacological tool for investigating the physiological

roles of the galaninergic system. Its characterization as an in vivo antagonist, despite potential

in vitro agonist properties, highlights the complexity of galanin receptor pharmacology. The

information and protocols provided in this guide are intended to support researchers and drug

development professionals in the design and execution of studies involving this important

chimeric peptide. Further research is warranted to fully elucidate its binding and functional

characteristics at the individual galanin receptor subtypes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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